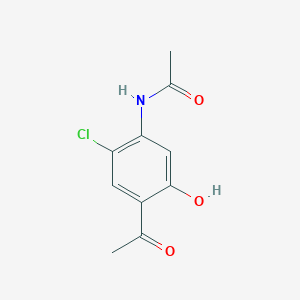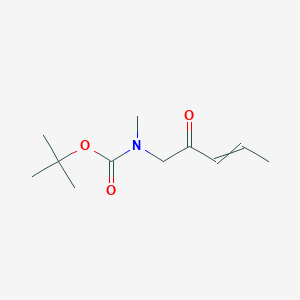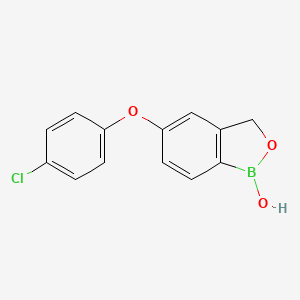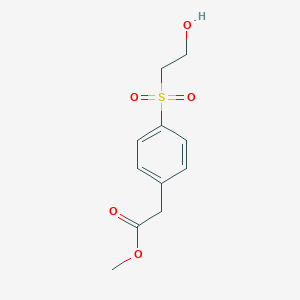
N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide is an organic compound with the molecular formula C10H10ClNO3 This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with acetyl, chloro, and hydroxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide can be achieved through several synthetic routes. One common method involves the acetylation of 2-chloro-5-hydroxyaniline followed by the introduction of an acetamide group. The reaction typically requires the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials such as 2-chloro-5-hydroxyaniline. The process includes steps such as nitration, reduction, acetylation, and amidation. Each step is optimized to maximize yield and minimize by-products. The use of catalysts and solvents is carefully controlled to ensure the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
科学研究应用
N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as the hydroxy and chloro groups allows for specific interactions with biological molecules, leading to various pharmacological effects.
相似化合物的比较
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(2-chloro-5-hydroxyphenyl)acetamide: Similar structure but with different substitution pattern, leading to distinct chemical and biological properties.
N-(2,4-dichloro-5-hydroxyphenyl)acetamide: Contains additional chloro substitution, which may enhance its reactivity and biological activity.
Uniqueness
N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide is unique due to the specific combination of acetyl, chloro, and hydroxy groups on the phenyl ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H10ClNO3 |
|---|---|
分子量 |
227.64 g/mol |
IUPAC 名称 |
N-(4-acetyl-2-chloro-5-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H10ClNO3/c1-5(13)7-3-8(11)9(4-10(7)15)12-6(2)14/h3-4,15H,1-2H3,(H,12,14) |
InChI 键 |
OGIAEEFTOLBXOB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1O)NC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(3-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13883501.png)

![2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B13883510.png)
![4-Methyl-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13883522.png)

![N-(2-{2-[(trimethylsilyl)ethynyl]phenyl}ethyl)acetamide](/img/structure/B13883534.png)



![6-Cyclohexyl-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13883554.png)



